N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Description
N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide (CAS: 620557-06-4) is a substituted acetamide derivative featuring a 4-chlorobenzyl group, a 4-chloro-3-methylphenoxy moiety, and a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) group. Its molecular formula is C₂₀H₂₂ClNO₅S, with a molar mass of 423.91 g/mol .
Key structural features:
Properties
Molecular Formula |
C20H21Cl2NO4S |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C20H21Cl2NO4S/c1-14-10-18(6-7-19(14)22)27-12-20(24)23(17-8-9-28(25,26)13-17)11-15-2-4-16(21)5-3-15/h2-7,10,17H,8-9,11-13H2,1H3 |
InChI Key |
VYGUWDZGGHXFMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthetic routes for this compound can vary, but one common method involves the following steps:
Benzyl Chloride Substitution: Start with 4-chlorobenzyl chloride (C₆H₅CH₂Cl) and react it with 4-chloro-3-methylphenol (C₆H₄Cl(CH₃)OH) to form the phenoxy intermediate.
Thiophene Ring Formation: Introduce tetrahydrothiophene (C₄H₈S) to the phenoxy intermediate under suitable conditions (e.g., heating with a base or Lewis acid) to form the desired compound.
Industrial production methods may involve more efficient and scalable processes, but detailed information on these methods is proprietary.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the dioxo group may yield a dihydrothiophene derivative.
Substitution: The benzyl group can be substituted with other functional groups. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and substituents. For example, reduction may yield a saturated analog of the compound.
Scientific Research Applications
Chemistry: Investigating the reactivity of this compound and its derivatives.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Exploring potential therapeutic applications (e.g., antimicrobial, anti-inflammatory properties).
Industry: Developing new materials or catalysts based on its structure.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes, receptors) or interfering with cellular processes. Further research is needed to elucidate these details.
Biological Activity
N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic compound with potential biological activities. Its complex structure suggests various interactions with biological targets, which may lead to significant pharmacological effects. This article reviews the biological activity of this compound based on available literature, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 442.36 g/mol. Key physical properties include:
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 673.2 ± 55.0 °C at 760 mmHg
- LogP : 3.13, indicating moderate lipophilicity .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways involved in cell survival and proliferation. For instance, it has been observed to inhibit the activity of certain kinases that are crucial for cancer cell growth .
The biological activity of this compound is likely mediated through:
- Enzyme Inhibition : Interaction with enzymes related to cell cycle regulation and apoptosis.
- Receptor Modulation : Potential agonistic or antagonistic effects on various receptors involved in cellular signaling.
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against standard antibiotics. The compound demonstrated significant activity against resistant strains of bacteria, outperforming some conventional antibiotics in terms of minimum inhibitory concentration (MIC) values.
Case Study 2: Anticancer Activity Assessment
A series of experiments were conducted on human cancer cell lines where the compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer properties compared to established chemotherapeutics .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Implications
The target compound shares a common acetamide backbone with several analogs, but variations in substituents lead to differences in physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Observations:
Substituent Effects on Bioactivity: The 4-chloro-3-methylphenoxy group in the target compound and derivatives from is associated with antimicrobial activity, suggesting this moiety may enhance interactions with microbial targets . Tetrahydrothiophene sulfone groups (common in ) improve metabolic stability due to sulfone’s resistance to oxidative degradation.
Fluorine substitution (e.g., 2-fluorobenzyl in ) introduces electronegativity, altering electronic distribution without significantly increasing steric hindrance.
Heterocyclic Additions: Thiazolidinone-containing analogs (e.g., ) exhibit antimicrobial activity, highlighting the role of heterocycles in bioactivity. Piperazine or biphenyl groups (e.g., ) are linked to central nervous system (CNS) targets, indicating structural flexibility for neurological applications.
Physicochemical Data :
- Melting Points: Analogs in range from 132–170°C, influenced by substituent bulk and crystallinity .
- Solubility: Sulfone groups (e.g., tetrahydrothiophene sulfone) enhance water solubility compared to non-sulfonated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
